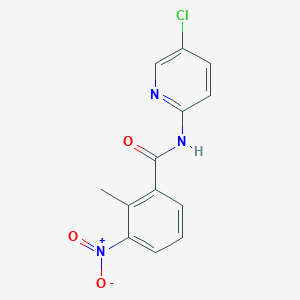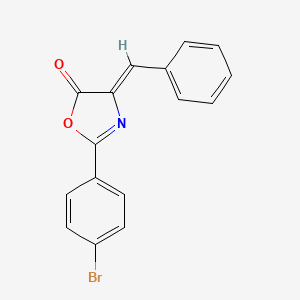![molecular formula C18H19F3N2 B5623440 1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5623440.png)
1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action and potential therapeutic applications. In
作用機序
The mechanism of action of 1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine involves its binding to serotonin receptors in the brain. It has been shown to have agonistic effects on the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been shown to inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to an increase in mood, arousal, and cognitive function. This compound has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
実験室実験の利点と制限
1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. This compound has also been shown to have a high affinity for serotonin receptors, making it a useful tool for studying the effects of serotonin on the brain. However, this compound has several limitations as well. It has a short half-life and is rapidly metabolized in the body, making it difficult to study its long-term effects. Additionally, this compound has been shown to have off-target effects on other neurotransmitter systems, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of 1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine. One area of research is the development of new piperazine derivatives that have more selective effects on serotonin receptors. Another area of research is the investigation of the long-term effects of this compound on the brain and behavior. Finally, this compound could be used as a tool for the development of new therapeutic agents for the treatment of mood and anxiety disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. It has been shown to have agonistic effects on the 5-HT1A and 5-HT2A receptors, leading to an increase in mood, arousal, and cognitive function. This compound has several advantages for use in lab experiments, but also has several limitations. There are several future directions for the study of this compound, including the development of new piperazine derivatives and the investigation of its long-term effects on the brain and behavior.
合成法
1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine is synthesized through a series of chemical reactions involving piperazine and trifluoromethylbenzyl chloride. The process involves the use of various reagents and solvents, including sodium hydroxide, hydrochloric acid, and dichloromethane. The final product is obtained through a purification process using chromatography.
科学的研究の応用
1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine has been used in scientific research to study its effects on the central nervous system. It is commonly used as a model compound to investigate the effects of piperazine derivatives on neurotransmitter systems, particularly serotonin receptors. This compound has been shown to have agonistic effects on the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition.
特性
IUPAC Name |
1-phenyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2/c19-18(20,21)16-6-4-5-15(13-16)14-22-9-11-23(12-10-22)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOKPLZWQAWTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethyl-5-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5623363.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623376.png)
![2-{[(1H-indazol-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5623386.png)

![4-{2-[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]-2-oxoethyl}-2-chlorophenol](/img/structure/B5623394.png)
![(3-{2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}propyl)dimethylamine](/img/structure/B5623406.png)
![methyl 4-({[4-(4-morpholinyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5623422.png)
![5-oxo-N-[2-(2-pyrazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623427.png)
![3-[(3R*,4S*)-4-morpholin-4-yl-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoic acid](/img/structure/B5623434.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B5623458.png)
![(3R*,4R*)-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5623464.png)

